

# N-ethyl-2-oxo-2-phenylacetamide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-ethyl-2-oxo-2-phenylacetamide*

Cat. No.: *B3151275*

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Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of **N-ethyl-2-oxo-2-phenylacetamide**. The information is curated for researchers and professionals in drug development and related scientific fields.

## Core Chemical and Physical Properties

**N-ethyl-2-oxo-2-phenylacetamide** is an organic compound belonging to the  $\alpha$ -ketoamide class. While specific experimental data for some of its physical properties are not widely reported, its fundamental characteristics can be summarized.

Table 1: Chemical and Physical Properties of **N-ethyl-2-oxo-2-phenylacetamide**

Property	Value	Source
IUPAC Name	N-ethyl-2-oxo-2-phenylacetamide	[1]
CAS Number	70817-57-1	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	[1]
Molecular Weight	177.20 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Expected to be soluble in organic solvents.	

## Structural and Spectroscopic Characteristics

The structure of **N-ethyl-2-oxo-2-phenylacetamide** features a phenyl group attached to an  $\alpha$ -ketoamide moiety. This arrangement of functional groups imparts specific reactivity and spectroscopic signatures.

Structure:

Spectroscopic Data:

While specific spectra for **N-ethyl-2-oxo-2-phenylacetamide** are not readily available in public databases, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds like N-methyl-2-oxo-2-phenylacetamide.

- <sup>1</sup>H NMR: Expected signals would include those for the aromatic protons of the phenyl group, a quartet for the -CH<sub>2</sub>- protons of the ethyl group, a triplet for the -CH<sub>3</sub> protons of the ethyl group, and a broad singlet for the N-H proton.
- <sup>13</sup>C NMR: Carbonyl carbons of the keto and amide groups are expected to appear in the downfield region (around 170-180 ppm).[3] Aromatic carbons and the carbons of the ethyl group will also be present.

- IR Spectroscopy: Characteristic absorption bands would be expected for the N-H bond, the C=O stretching of the ketone and amide groups, and the aromatic C-H and C=C bonds of the phenyl ring.

## Synthesis and Experimental Protocols

The synthesis of **N-ethyl-2-oxo-2-phenylacetamide** can be achieved through several synthetic routes. The most common approach involves the condensation of a phenylglyoxylic acid derivative with ethylamine.

### General Synthetic Pathways

Several strategies can be employed for the synthesis of **N-ethyl-2-oxo-2-phenylacetamide**:

- Condensation of Phenylglyoxylic Acid Derivatives with Ethylamine: This is a direct method involving the formation of an amide bond between a phenylglyoxylic acid derivative (such as the acid itself, an acid chloride, or an ester) and ethylamine.[\[1\]](#)
- N-Alkylation of 2-oxo-2-phenylacetamide: This involves the reaction of 2-oxo-2-phenylacetamide with an ethylating agent in the presence of a base.[\[1\]](#)
- From  $\alpha$ -Halo Phenylacetyl Chlorides: Reaction of an  $\alpha$ -halo phenylacetyl chloride with ethylamine can also yield the desired product.[\[1\]](#)

### Detailed Experimental Protocol (Adapted)

The following is a detailed experimental protocol for the synthesis of an N-substituted-2-oxo-2-phenylacetamide, adapted from a procedure for a similar compound.[\[4\]](#) This protocol can be modified for the synthesis of **N-ethyl-2-oxo-2-phenylacetamide** by substituting cyclohexylamine with ethylamine.

Reaction: Condensation of Phenylglyoxylic Acid with Ethylamine using DCC and DMAP.

Materials:

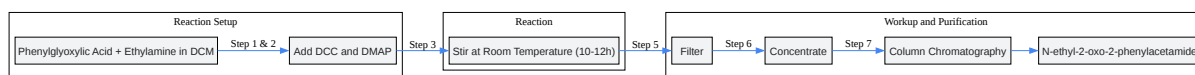
- Phenylglyoxylic acid
- Ethylamine

- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM)
- Ethyl acetate
- Hexane

Procedure:

- To a suspension of phenylglyoxylic acid (1.0 eq) in dichloromethane, add ethylamine (1.1 eq).
- To this mixture, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.
- Stir the reaction mixture for 10-12 hours at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford **N-ethyl-2-oxo-2-phenylacetamide**.

Diagram 1: Experimental Workflow for Synthesis



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Caption: Workflow for the synthesis of **N-ethyl-2-oxo-2-phenylacetamide**.

## Reactivity and Potential Applications

The  $\alpha$ -ketoamide functionality in **N-ethyl-2-oxo-2-phenylacetamide** provides multiple reactive sites, making it a versatile scaffold in organic synthesis.<sup>[1]</sup>

Table 2: Reactivity of **N-ethyl-2-oxo-2-phenylacetamide**

Functional Group	Type of Reaction	Potential Products
Ketone Carbonyl	Nucleophilic Addition	$\alpha$ -Hydroxy amides
Amide N-H	Deprotonation followed by Alkylation/Acylation	N-substituted derivatives
Phenyl Ring	Electrophilic Aromatic Substitution	Ring-substituted derivatives

The  $\alpha$ -ketoamide motif is present in various biologically active molecules and is considered a valuable pharmacophore in drug discovery. This is due to its potential to interact with enzyme active sites and its generally favorable metabolic stability and cell permeability compared to  $\alpha$ -keto acids and esters.<sup>[1]</sup>

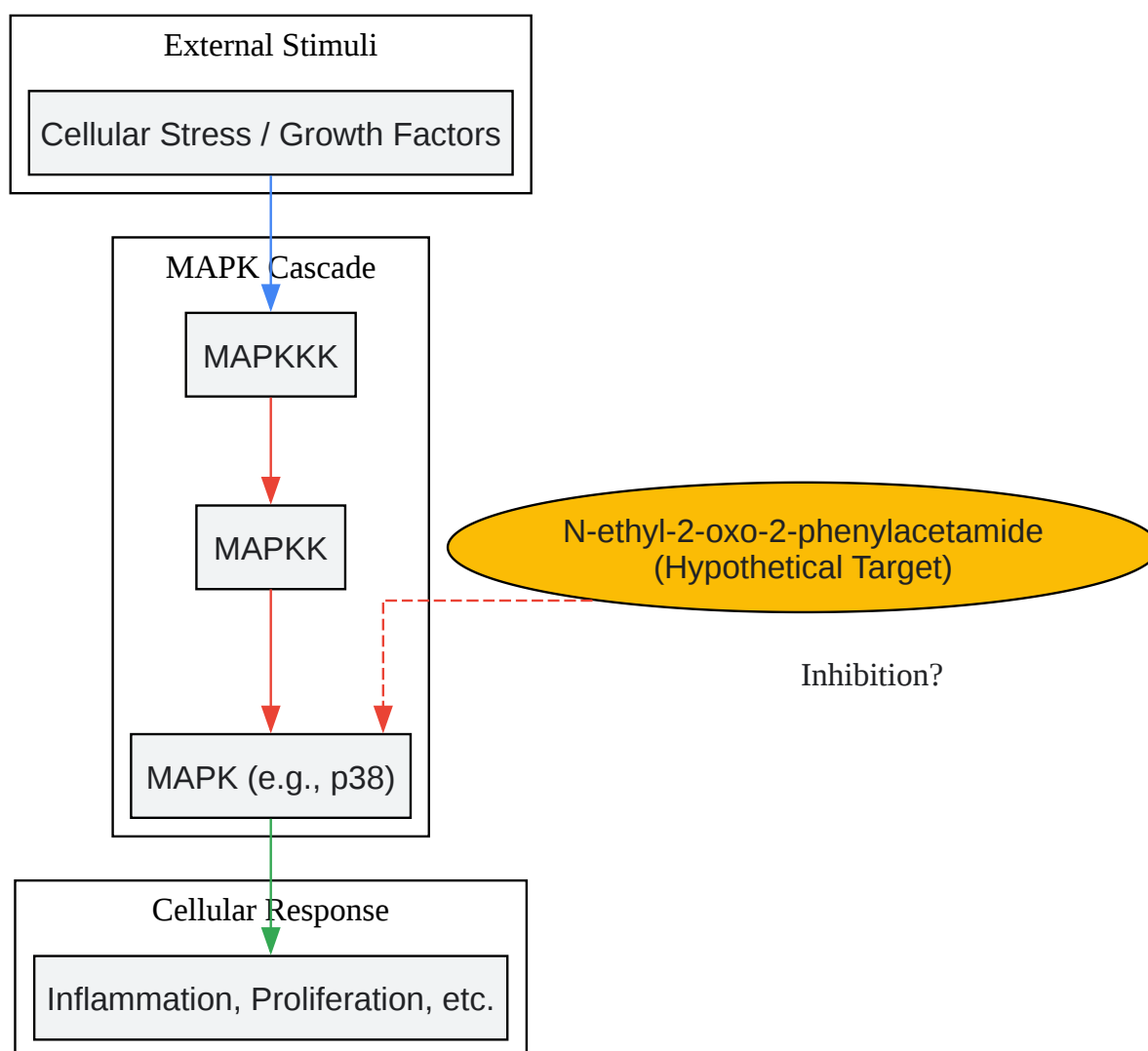
## Biological Activity and Signaling Pathways (Inferred from Related Compounds)

While there is a lack of specific biological data for **N-ethyl-2-oxo-2-phenylacetamide**, studies on structurally related compounds provide insights into potential areas of investigation.

- **Anticancer Activity:** Derivatives of N-phenylacetamide have been explored for their potential as anticancer agents.<sup>[5]</sup>
- **Enzyme Inhibition:** The  $\alpha$ -ketoamide structure is a known feature in some enzyme inhibitors. For instance, certain N-phenylacetamide derivatives have been investigated as carbonic anhydrase inhibitors.<sup>[5]</sup>

- MAPK Signaling Pathway: A study on the related compound 2-phenylacetamide demonstrated its ability to inhibit renal fibrosis by modulating the MAPK signaling pathway.[6] This suggests that **N-ethyl-2-oxo-2-phenylacetamide** could potentially interact with similar pathways.

Diagram 2: Potential Signaling Pathway Involvement



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Caption: Hypothetical inhibition of the MAPK signaling pathway.

Disclaimer: The biological activities and signaling pathway interactions described above are based on studies of structurally related compounds and are presented for research and exploratory purposes. The specific biological profile of **N-ethyl-2-oxo-2-phenylacetamide** requires dedicated experimental investigation.

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